molecular formula C15H18N2O B1139344 石杉碱甲 CAS No. 120786-18-7

石杉碱甲

货号: B1139344
CAS 编号: 120786-18-7
分子量: 242.32 g/mol
InChI 键: ZRJBHWIHUMBLCN-BONVTDFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LSM-5335 is a quinolone.
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.

科学研究应用

阿尔茨海默病治疗

石杉碱甲已被广泛研究,以探讨其在神经退行性疾病,特别是阿尔茨海默病中的潜在治疗应用 {svg_1}. 它是一种强效的乙酰胆碱酯酶抑制剂,乙酰胆碱酯酶是一种神经递质降解酶 {svg_2}. 通过减少乙酰胆碱的分解,石杉碱甲在脑中维持了更高水平的这种神经递质,这对记忆保留和认知功能至关重要 {svg_3}. 啮齿动物AD模型的临床前研究表明,石杉碱甲表现出乙酰胆碱酯酶抑制、胆碱乙酰转移酶活性增强、记忆改善和淀粉样蛋白-β减少活性 {svg_4}.

神经递质系统的调节

除了其乙酰胆碱酯酶抑制活性外,石杉碱甲还被证明可以调节大脑中的其他神经递质系统 {svg_5}. 它已被发现能增强多巴胺的释放,多巴胺是一种参与动机和奖励的神经递质,以及血清素的释放,血清素是一种调节情绪和睡眠的神经递质 {svg_6}.

智能药堆

石杉碱甲经常被包含在智能药堆中,因为其可能对记忆和乙酰胆碱信号传递有益 {svg_7}. 智能药是指可能改善健康个体认知功能的物质,特别是执行功能、记忆、创造力或动机。

用于阿尔茨海默病的多靶点类似物

已经对石杉碱甲的多靶点类似物及其在阿尔茨海默病中的应用进行了研究 {svg_8}. Fe(II)和Zn(II)阳离子的螯合是一个关键机制,基于对活性氧物质的缓解。 此外,抑制乙酰胆碱酯酶是提高突触间隙中乙酰胆碱水平的关键策略 {svg_9}.

疾病修饰活性

通过对啮齿动物AD模型临床前研究的系统分析,发现石杉碱甲在阿尔茨海默病中具有疾病修饰活性 {svg_10}. 结果表明,石杉碱甲表现出乙酰胆碱酯酶抑制、胆碱乙酰转移酶活性增强、记忆改善和淀粉样蛋白-β减少活性 {svg_11}.

认知增强

严格的科学研究表明,石杉碱甲是一种强效的乙酰胆碱酯酶抑制剂,乙酰胆碱酯酶是一种神经递质降解酶 {svg_12}. 通过减少乙酰胆碱的分解,石杉碱甲在脑中维持了更高水平的这种神经递质,这对记忆保留和认知功能至关重要 {svg_13}.

作用机制

Target of Action

Huperzine-A (HupA) is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . The primary target of HupA is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, HupA increases the levels of acetylcholine in the brain . HupA also enhances dopamine in areas of the brain responsible for learning, memory, and executive functions .

Mode of Action

HupA acts as a slow reversible inhibitor of AChE . This means it binds to AChE and reduces its activity over time, leading to increased levels of acetylcholine in the brain . This increase in acetylcholine can enhance cognitive function and memory . HupA also interacts with blood-thinning drugs and may result in a heightened risk of bleeding .

Biochemical Pathways

HupA affects several biochemical pathways. It has been found to regulate the Wnt signaling pathway , which plays a crucial role in cell growth and differentiation . HupA also affects the processing of the amyloid precursor protein (APP) , reducing the accumulation of amyloid-β peptide (Aβ), a key player in the pathogenesis of Alzheimer’s disease . Additionally, HupA has been shown to modulate the phosphorylation of HSP27 and activate the antiapoptotic signaling pathway .

Pharmacokinetics

It is known that hupa is an unsaturated sesquiterpene alkaloid compound that effectively crosses theblood-brain barrier (BBB) . It has a half-life of approximately 4-5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .

Result of Action

The action of HupA leads to several molecular and cellular effects. It provides significant neuroprotective properties , including the reduction of pro-inflammatory cytokines, inhibition of the activation of microglia (immune cells in the brain), and suppression of the production of nitric oxide, a molecule involved in inflammation . These effects contribute to the potential of HupA as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of HupA can be influenced by various environmental factors. It’s important to note that the effectiveness of HupA can vary among individuals due to factors such as genetics, age, health status, and the presence of other medications .

安全和危害

When taken by mouth, Huperzine A is possibly safe when taken for less than 6 months. It can cause some side effects including nausea, diarrhea, vomiting, dry mouth, constipation, sweating, and blurred vision .

未来方向

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

生化分析

Biochemical Properties

Huperzine-A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme acetylcholinesterase . This interaction with acetylcholinesterase is critical for its therapeutic effects, as it helps increase the levels of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

Huperzine-A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it interacts with molecular signaling avenues such as the Wnt signaling and the pre- and post-synaptic region mechanisms .

Molecular Mechanism

The mechanism of action of Huperzine-A is primarily through its inhibitory effects on acetylcholinesterase . By binding to this enzyme, Huperzine-A prevents the breakdown of acetylcholine, thereby increasing its levels in the brain. This increase in acetylcholine levels can enhance cognitive function and memory .

Temporal Effects in Laboratory Settings

The effects of Huperzine-A have been studied both in vitro and in vivo . It has been found to have a half-life of approximately 5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .

Dosage Effects in Animal Models

The effects of Huperzine-A vary with different dosages in animal models . It has been found to have therapeutic potential at certain dosages, while high doses may lead to toxic or adverse effects .

Metabolic Pathways

Huperzine-A is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and impacts metabolic flux and metabolite levels .

Transport and Distribution

Huperzine-A is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, which allows it to exert its effects in the brain .

Subcellular Localization

The subcellular localization of Huperzine-A is primarily in the synaptic cleft, where it binds to acetylcholinesterase and inhibits its activity . This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Huperzine-A can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of the key intermediate, 6-phenyldihydroazepine, followed by its conversion to Huperzine-A.", "Starting Materials": [ "2-bromo-6-methylpyridine", "methylamine", "acetaldehyde", "ethylmagnesium bromide", "phenylmagnesium bromide", "dimethylformamide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-phenyldihydroazepine", "a) Reaction of 2-bromo-6-methylpyridine with methylamine in the presence of acetaldehyde to form 6-methyl-2-(methylamino)pyridine.", "b) Reaction of 6-methyl-2-(methylamino)pyridine with ethylmagnesium bromide to form 6-methyl-2-(ethylmagnesiumamino)pyridine.", "c) Reaction of 6-methyl-2-(ethylmagnesiumamino)pyridine with phenylmagnesium bromide in the presence of dimethylformamide to form 6-phenyldihydroazepine.", "Step 2: Conversion of 6-phenyldihydroazepine to Huperzine-A", "a) Reduction of 6-phenyldihydroazepine with sodium borohydride in the presence of acetic acid to form 6-phenyldihydroazepinol.", "b) Reaction of 6-phenyldihydroazepinol with hydrochloric acid to form 6-phenyldihydroazepinone.", "c) Treatment of 6-phenyldihydroazepinone with sodium hydroxide in chloroform to form Huperzine-A.", "d) Purification of Huperzine-A by recrystallization from methanol/diethyl ether/water." ] }

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease.

120786-18-7

分子式

C15H18N2O

分子量

242.32 g/mol

IUPAC 名称

(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1

InChI 键

ZRJBHWIHUMBLCN-BONVTDFDSA-N

手性 SMILES

CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3

SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

规范 SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

熔点

217-219 °C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。